5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride
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Overview
Description
(6S)-5-Azaspiro[24]heptane-6-carboxylic acid hydrochloride is a chemical compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride typically involves the treatment of a 4-exocyclic methylene-substituted proline compound with a metal carbenoid generated through the Simmons-Smith reaction or its variations. Common reagents used in this process include diethylzinc (Et2Zn) and iodomethane (CH2I2) or chloroiodomethane (ClCH2I) in the presence of trifluoroacetic acid (CF3COOH) .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A six-membered ring with two nitrogen atoms.
Pyrimidine: Another six-membered ring with nitrogen atoms at positions 1 and 3.
Pyrazine: A six-membered ring with nitrogen atoms at positions 1 and 4.
Uniqueness
(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C7H12ClNO2 |
---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
5-azaspiro[2.4]heptane-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c9-6(10)5-3-7(1-2-7)4-8-5;/h5,8H,1-4H2,(H,9,10);1H |
InChI Key |
BRRSGWFCZURAAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(NC2)C(=O)O.Cl |
Origin of Product |
United States |
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